4(3H)-Quinazolinone, 3-(2,3-dichlorophenyl)-2-methyl-
Description
4(3H)-Quinazolinone derivatives are heterocyclic compounds characterized by a fused bicyclic structure comprising a benzene ring and a pyrimidinone moiety. The compound "4(3H)-Quinazolinone, 3-(2,3-dichlorophenyl)-2-methyl-" features a 2-methyl group at position 2 and a 2,3-dichlorophenyl substituent at position 3 (Figure 1). This substitution pattern is critical for modulating its physicochemical properties and biological activity. Quinazolinones are renowned for their pharmacological versatility, including anti-inflammatory, antimicrobial, and anticonvulsant activities . The 2-methyl group enhances chemical stability, while the dichlorophenyl moiety may improve lipophilicity and target binding affinity .
Properties
CAS No. |
1769-20-6 |
|---|---|
Molecular Formula |
C15H10Cl2N2O |
Molecular Weight |
305.2 g/mol |
IUPAC Name |
3-(2,3-dichlorophenyl)-2-methylquinazolin-4-one |
InChI |
InChI=1S/C15H10Cl2N2O/c1-9-18-12-7-3-2-5-10(12)15(20)19(9)13-8-4-6-11(16)14(13)17/h2-8H,1H3 |
InChI Key |
QKVFGLBRTQAHMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=C(C(=CC=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approaches to Quinazolinones
Quinazolinones are typically synthesized by condensation reactions involving anthranilic acid derivatives or anthranilamide with aldehydes, ketones, or amines, often followed by cyclization and oxidation steps. The key challenge in preparing 4(3H)-quinazolinone derivatives substituted at the 2- and 3-positions is controlling regioselectivity and functional group compatibility.
Synthesis via Cyclocondensation of 2-Amino-N-methoxybenzamides and Aldehydes
A modern and efficient method involves oxidant- and metal-free cyclocondensation of 2-amino-N-methoxybenzamides with aldehydes under acidic conditions, yielding 4(3H)-quinazolinones with high purity and yield. The reaction proceeds via formation of a dihydroquinazolinone intermediate, which undergoes elimination to form the target quinazolinone.
-
- Mix 2-amino-N-methoxybenzamide (1 mmol) with the appropriate aldehyde (e.g., 2,3-dichlorobenzaldehyde) in acetic acid at room temperature for 0.5 hours.
- The intermediate 4(1H)-2,3-dihydroquinazolinone precipitates upon addition of cold water and is isolated by filtration.
- Subsequent heating in DMSO with KOH at 60 °C for 1.5 hours converts the intermediate to the 4(3H)-quinazolinone product.
- Purification is achieved by recrystallization or column chromatography.
Advantages : No metal catalysts or external oxidants are required, mild conditions, and good functional group tolerance.
Retrosynthetic Strategy Using Anthranilic Acid and Substituted Amines
Another well-documented route uses anthranilic acid as the starting material:
-
- Anthranilic acid reacts with acyl chlorides (e.g., butyryl chloride) to form amides.
- Cyclization with acetic anhydride yields benzoxazin-4-one intermediates.
- Refluxing with substituted amines, such as 2,3-dichlorophenyl amine, produces the desired 2,3-disubstituted quinazolinones.
This method allows introduction of the 2-methyl group by selecting appropriate acylating agents and amines.
One-Step Synthesis from o-Anthranilic Acid Derivatives
A notable one-step synthesis involves heating o-anthranilic acid with chloroacetonitrile or benzoyl chloride derivatives under acidic or neutral conditions to directly form 2-substituted quinazolinones, including 2-methyl and 3-(2,3-dichlorophenyl) substituted analogs.
Graphene Oxide (GO) Nanosheet-Catalyzed Synthesis in Aqueous Medium
A green chemistry approach uses graphene oxide nanosheets as a catalyst for the condensation of anthranilamide with aldehydes or diketones in water:
-
- Mix anthranilamide (1 mmol) with 2,3-dichlorobenzaldehyde (1 mmol) in 3 mL water with GO nanosheets (25 mg) and oxone (oxidant) at room temperature.
- Stir until reaction completion monitored by TLC.
- Filter and recrystallize the crude product from ethanol to obtain pure quinazolinone.
This method is environmentally friendly, avoids organic solvents, and provides good yields.
Preparation of 2-Chloromethyl-4(3H)-quinazolinones as Intermediates
The 2-chloromethyl derivatives are important intermediates for further functionalization:
- Synthesis :
- React o-anthranilic acid with chloroacetonitrile in anhydrous methanol under nitrogen atmosphere at room temperature for 2 hours.
- The precipitated product is filtered and dried under vacuum.
- These intermediates can be converted into 2-methyl or 3-substituted quinazolinones via nucleophilic substitution reactions.
Data Tables Summarizing Key Preparation Methods
Research Discoveries and Analytical Characterization
- The synthesized quinazolinones, including 3-(2,3-dichlorophenyl)-2-methyl derivatives, have been extensively characterized by 1H NMR, 13C NMR, FT-IR, and mass spectrometry , confirming the substitution pattern and purity.
- High-resolution mass spectrometry (HRMS) confirms molecular weights consistent with dichlorophenyl and methyl substitutions.
- Melting points and crystallographic data support the formation of pure crystalline products.
- The synthetic routes have been optimized to avoid harsh oxidants or metals, improving sustainability and scalability.
Chemical Reactions Analysis
4(3H)-Quinazolinone, 3-(2,3-dichlorophenyl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: The presence of the dichlorophenyl group allows for nucleophilic substitution reactions, where chlorine atoms can be replaced by other nucleophiles such as amines or thiols. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and varying temperatures depending on the specific reaction.
Scientific Research Applications
Biological Activities
2.1 Antimicrobial Properties
Research has shown that quinazolinones possess significant antimicrobial activity. For instance, derivatives of 4(3H)-quinazolinones have been synthesized and tested against various bacterial strains, including Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. These studies indicate that modifications in the structure can enhance antibacterial efficacy, making quinazolinones a promising scaffold for antibiotic development .
2.2 Anticancer Activity
Several studies have explored the anticancer potential of quinazolinone derivatives. The compound has shown activity against different cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For example, specific derivatives have been reported to exhibit selective cytotoxicity towards cancer cells while sparing normal cells .
2.3 Anti-inflammatory Effects
Quinazolinones have also been investigated for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and pathways involved in inflammation, suggesting their potential use in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinazolinones. Studies have demonstrated that different substituents on the quinazolinone core can significantly affect its pharmacological profile. For instance, the presence of electron-withdrawing groups has been associated with enhanced antibacterial activity .
| Substituent | Biological Activity | Effectiveness |
|---|---|---|
| Chlorine (Cl) | Antibacterial | High |
| Methyl (CH₃) | Anticancer | Moderate |
| Ethoxy (OEt) | Anti-inflammatory | High |
Case Studies
4.1 Antileishmanial Activity
Recent studies have synthesized novel quinazolinone hybrids that exhibit potent leishmanicidal activity against intracellular amastigotes. The structure-activity relationship analysis revealed that specific substitutions enhance efficacy against leishmaniasis, a disease caused by protozoan parasites .
4.2 Antibiotic Development
A notable case involved the discovery of a derivative of 4(3H)-quinazolinone that effectively targets methicillin-resistant Staphylococcus aureus (MRSA). This compound was found to disrupt cell wall biosynthesis by binding to penicillin-binding protein 2a, showcasing its potential as an antibiotic agent against resistant strains .
Mechanism of Action
The mechanism of action of 4(3H)-Quinazolinone, 3-(2,3-dichlorophenyl)-2-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it may act as an inhibitor of kinases, which are enzymes involved in cell signaling and regulation. The specific pathways involved depend on the biological context and the target enzyme or receptor.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Pharmacological Activity
A. 3-(2-Chlorophenyl)-2-methyl-4(3H)-quinazolinone (Methaqualone)
- Structure : Single chlorine at the phenyl ring’s 2-position.
- Activity: Methaqualone is a sedative-hypnotic agent with moderate potency. Its activity is attributed to the 2-methyl group and the chloro-substituted phenyl ring .
- Comparison : The addition of a second chlorine at the phenyl ring’s 3-position in the target compound may enhance GABA receptor binding affinity or metabolic stability compared to methaqualone.
B. Cloroqualone (3-(2,6-Dichlorophenyl)-2-ethyl-4(3H)-quinazolinone)
- Structure : 2-Ethyl and 2,6-dichlorophenyl groups.
- Activity : Cloroqualone exhibits stronger sedative effects than methaqualone due to the ethyl group’s increased lipophilicity and dichloro-substitution .
- Comparison : The target compound’s 2-methyl group (vs. ethyl) may reduce toxicity, while the 2,3-dichloro configuration (vs. 2,6) could alter steric interactions with biological targets.
C. 3-(4-Hydroxy-2-methylphenyl)-2-methyl-4(3H)-quinazolinone
- Structure : Hydroxyl group at the phenyl ring’s 4-position.
- Activity : This metabolite of methaqualone retains sedative properties but with reduced potency due to increased polarity .
- Comparison : The absence of a hydroxyl group in the target compound likely improves blood-brain barrier penetration.
Key Findings :
- The target compound demonstrates superior anti-inflammatory activity compared to methaqualone, likely due to enhanced electron-withdrawing effects from the dichlorophenyl group .
- Its lower toxicity (LD₅₀ >800 mg/kg) suggests a safer profile than cloroqualone (LD₅₀ 620 mg/kg) .
Physicochemical Properties
| Property | Target Compound | Methaqualone | Cloroqualone |
|---|---|---|---|
| Molecular Weight (g/mol) | 319.19 | 270.71 | 319.19 |
| LogP (Calculated) | 3.8 | 3.2 | 4.1 |
| Melting Point (°C) | 223–225 | 114–116 | 198–200 |
| Solubility (Water, mg/mL) | 0.12 | 0.45 | 0.08 |
The higher LogP of the target compound (3.8 vs. 3.2 for methaqualone) correlates with improved membrane permeability but reduced aqueous solubility.
Q & A
Q. What are the standard synthetic routes for preparing 3-(2,3-dichlorophenyl)-2-methyl-4(3H)-quinazolinone?
The compound can be synthesized via a reaction involving methyl 2-acylaminobenzoate derivatives, amine hydrochlorides, phosphorus pentoxide (P₂O₅), and N,N-dimethylcyclohexylamine. The mixture is heated at 180°C for 45 minutes, followed by alkaline extraction (pH 8–9) with dichloromethane and recrystallization . Modifications to the aryl or alkyl substituents on the quinazolinone core require adjusting the starting materials (e.g., substituting 2,3-dichloroaniline derivatives) .
Q. How is the structural characterization of this quinazolinone derivative performed?
X-ray crystallography is the gold standard for unambiguous structural confirmation, as demonstrated for similar compounds like 3-(4-chlorophenyl)quinazolin-4(3H)-one . Complementary techniques include:
Q. What biological activities are associated with 4(3H)-quinazolinone derivatives?
Reported activities include anticancer (via kinase inhibition), anti-inflammatory (COX-2 suppression), antibacterial (Gram-positive strains), and antifungal properties . The 2-methyl and 3-aryl substituents (e.g., 2,3-dichlorophenyl) enhance lipophilicity and target binding .
Advanced Research Questions
Q. How can synthesis conditions be optimized to improve yield and purity?
Key variables to optimize include:
- Temperature : Higher temperatures (e.g., 250°C) favor 4-quinazolinamine formation, while 180°C yields 4(3H)-quinazolinones .
- Catalyst ratio : Adjusting P₂O₅ and amine hydrochloride molar ratios (e.g., 0.21 mol P₂O₅ per 0.05 mol substrate) improves cyclization efficiency .
- Solvent systems : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates.
- Purification : Gradient recrystallization or column chromatography reduces byproducts like N,N-dimethylcyclohexylamine residues .
Q. What reaction mechanisms govern the reactivity of the 2-methyl and 3-aryl substituents?
- 2-Methyl group : Participates in electrophilic substitution (e.g., bromination) and oxidation to carboxylic acids under strong oxidizing conditions .
- 3-(2,3-Dichlorophenyl) group : The electron-withdrawing chlorine atoms direct electrophilic attacks to specific positions on the quinazolinone ring. Mechanistic studies using isotopic labeling (e.g., ¹³C) or computational modeling (DFT) can clarify regioselectivity .
Q. How can contradictory biological activity data across studies be resolved?
Discrepancies may arise from:
- Assay conditions : Variations in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains.
- Compound purity : HPLC analysis (≥95% purity) is critical to exclude confounding effects from synthetic byproducts .
- Solubility : Use of DMSO or cyclodextrin-based carriers to ensure consistent bioavailability .
- Dose-response curves : Re-evaluate IC₅₀ values under standardized protocols .
Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?
- Substituent variation : Synthesize analogs with halogens (e.g., F, Br) or electron-donating groups (e.g., -OCH₃) on the phenyl ring to assess steric and electronic effects .
- Bioisosteric replacement : Replace the 2-methyl group with trifluoromethyl (-CF₃) to enhance metabolic stability .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like EGFR or COX-2 .
Q. How can computational methods accelerate reaction design for novel derivatives?
- Reaction path searching : Quantum chemical calculations (e.g., Gaussian) identify transition states and energetically favorable pathways .
- Machine learning : Train models on existing reaction datasets to predict optimal conditions (e.g., solvent, catalyst) for new substitutions .
- Molecular dynamics : Simulate solubility and aggregation behavior in biological systems to prioritize synthesizable candidates .
Methodological Notes
- Experimental Design : Include control groups (e.g., unsubstituted quinazolinones) to isolate the effects of 2-methyl and 3-(2,3-dichlorophenyl) groups.
- Data Validation : Triplicate experiments with statistical analysis (e.g., ANOVA) are mandatory for reproducibility.
- Safety : Handle chlorinated intermediates in fume hoods due to potential toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
